Selective Antimicrobial Activity Against Harmful Intestinal Bacteria Compared to Broad-Spectrum Tetracycline
A structure-activity relationship study revealed that (−)-cis-myrtanol, along with other myrtanol analogues, exhibited potent antimicrobial activities specifically against harmful intestinal bacteria, without adverse effects against beneficial intestinal bacteria [1]. This selective activity contrasts with the broad-spectrum action of tetracycline, which inhibited the growth of both beneficial and harmful bacteria in the same study [1].
| Evidence Dimension | Selectivity of Growth Inhibition |
|---|---|
| Target Compound Data | Potent growth-inhibitory activity against harmful intestinal bacteria; no adverse effects against beneficial intestinal bacteria. |
| Comparator Or Baseline | Tetracycline |
| Quantified Difference | Tetracycline inhibited both beneficial and harmful bacteria, while myrtanol analogues exhibited selective activity against harmful species only. |
| Conditions | Agar diffusion method against 7 intestinal bacteria (Food Science and Biotechnology, 2015). |
Why This Matters
For research focused on modulating the gut microbiome or developing narrow-spectrum antimicrobials, (−)-cis-myrtanol's selective action profile is a critical differentiator from broad-spectrum agents, offering a more targeted experimental tool.
- [1] Ji-Yeon Yang, Hwa-Won Lee, Hoi-Seon Lee, 'Growth Inhibitory Activities of Myrtanol and Structural Analogues from Thymus tosevii against Intestinal Bacteria', Food Science and Biotechnology, 2015, 24(1), 169-174. View Source
